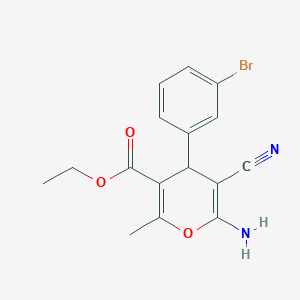![molecular formula C27H21F2N5OS B10961191 13-(difluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10961191.png)
13-(difluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“13-(difluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[77002,6010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “13-(difluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” involves multiple steps, including the formation of the tetracyclic core and the introduction of various substituents. Common synthetic routes may include:
Formation of the Tetracyclic Core: This step involves cyclization reactions to form the tetracyclic structure. Reagents such as strong acids or bases, and catalysts like palladium or platinum, may be used.
Introduction of Substituents: Functional groups such as difluoromethyl, phenoxy, and methyl groups are introduced through substitution reactions. Reagents like organolithium compounds, Grignard reagents, and halogenated precursors are commonly used.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and large-scale reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
“13-(difluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium or platinum catalysts.
Substitution: Organolithium compounds, Grignard reagents, halogenated precursors.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its interactions with enzymes, proteins, and other biomolecules. Its potential as a biochemical probe or inhibitor can be explored.
Medicine
In medicinal chemistry, the compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “13-(difluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor function, or alteration of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 13-(trifluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
- 13-(chloromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene
Uniqueness
The uniqueness of “13-(difluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene” lies in its specific functional groups and tetracyclic structure. The presence of the difluoromethyl group, in particular, may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C27H21F2N5OS |
|---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
13-(difluoromethyl)-4-[3-[(2,4-dimethylphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene |
InChI |
InChI=1S/C27H21F2N5OS/c1-14-7-8-20(15(2)9-14)35-12-17-5-4-6-18(11-17)25-32-26-23-22(30-13-34(26)33-25)21-16(3)10-19(24(28)29)31-27(21)36-23/h4-11,13,24H,12H2,1-3H3 |
InChI Key |
QUKZHQOIDYSQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)SC6=C5C(=CC(=N6)C(F)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,5-dimethyl-1-phenyl-1H-pyrazole-4-sulfonamide](/img/structure/B10961109.png)
![N-(5-chloro-2-methoxybenzyl)-3-{[2-(trifluoromethyl)-1H-benzimidazol-1-yl]methyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10961112.png)
![4-Methyl-6-(trifluoromethyl)-2-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]pyrimidine](/img/structure/B10961113.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(naphthalen-2-yloxy)acetamide](/img/structure/B10961146.png)
![N-cyclopentyl-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10961147.png)



![2-{5-[(2-Nitrophenoxy)methyl]-2-furyl}-8,9,10,11-tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B10961159.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-adamantanecarboxamide](/img/structure/B10961163.png)
![4-{(4E)-4-[4-(benzyloxy)-2-bromo-5-ethoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B10961166.png)
![1-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B10961171.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3,4-difluorobenzamide](/img/structure/B10961187.png)
![4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-(4-fluoro-2-methylphenyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B10961189.png)
